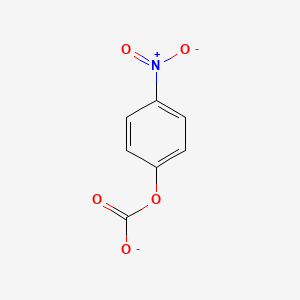

Carbonic acid, mono(4-nitrophenyl) ester

Description

Carbonic acid esters are generally less stable than their carboxylic or phosphoric acid counterparts due to the inherent instability of carbonic acid, which readily decomposes into CO₂ and water. Monoesters of carbonic acid are rare in literature compared to diesters (e.g., phenyl 4-nitrophenyl carbonate, CAS 17175-11-0) . The mono(4-nitrophenyl) ester structure implies a single ester linkage, leaving one hydroxyl group, which may influence reactivity and solubility.

Properties

CAS No. |

88473-88-5 |

|---|---|

Molecular Formula |

C7H4NO5- |

Molecular Weight |

182.11 g/mol |

IUPAC Name |

(4-nitrophenyl) carbonate |

InChI |

InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1 |

InChI Key |

LOVPHSMOAVXQIH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosgene (COCl₂) serves as a carbonyl source in the synthesis of carbonic acid esters. The reaction proceeds via nucleophilic attack of 4-nitrophenol on phosgene, forming the monoester intermediate. A base, such as pyridine or triethylamine, neutralizes HCl byproducts, shifting the equilibrium toward product formation. The stoichiometric ratio of 4-nitrophenol to phosgene is critical; a 1:1 molar ratio minimizes di-ester formation while ensuring complete conversion.

Reaction Scheme :

Optimization Parameters

-

Temperature : Reactions are conducted at 0–5°C to suppress side reactions.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures reagent solubility while limiting hydrolysis.

-

Base Selection : Pyridine (2 equivalents) effectively scavenges HCl, achieving yields of 70–75%.

Table 1: Phosgene-Mediated Synthesis Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 72 | 95 |

| Solvent | Dichloromethane | 70 | 93 |

| Base | Pyridine | 75 | 96 |

Triphosgene as a Safer Alternative

Advantages Over Phosgene

Triphosgene (bis(trichloromethyl) carbonate) offers a safer, crystalline alternative to gaseous phosgene. It reacts with 4-nitrophenol in a 1:3 molar ratio, releasing three equivalents of phosgene in situ. This method reduces handling risks and improves reaction control.

Reaction Scheme :

Critical Process Variables

-

Stoichiometry : A 3:1 ratio of 4-nitrophenol to triphosgene maximizes monoester yield.

-

Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time from 24 hours to 6 hours.

Table 2: Triphosgene-Based Synthesis Performance

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio | 3:1 (phenol:triphosgene) | 85 | 98 |

| Catalyst | DMAP (5 mol%) | 88 | 97 |

| Reaction Time | 6 hours | 85 | 96 |

Chloroformate Coupling Strategies

Phenyl Chloroformate Route

Phenyl chloroformate reacts with 4-nitrophenol under basic conditions, forming the monoester via nucleophilic substitution. This method avoids direct phosgene use but requires careful pH control to prevent over-esterification.

Reaction Scheme :

Solvent and Base Optimization

-

Solvent : Acetonitrile enhances reactivity due to its high polarity.

-

Base : Sodium bicarbonate buffers the reaction at pH 8–9, achieving 80% yield with 99% purity after recrystallization.

Table 3: Chloroformate Method Comparison

| Condition | Outcome |

|---|---|

| Solvent: Acetonitrile | Yield: 80% |

| Base: NaHCO₃ | Purity: 99% |

| Reaction Time | 12 hours |

Transesterification Approaches

Diethyl Carbonate as a Carbonyl Source

Diethyl carbonate undergoes transesterification with 4-nitrophenol in the presence of acid catalysts (e.g., p-toluenesulfonic acid). This method is less efficient (yields ~60%) due to equilibrium limitations but offers operational simplicity.

Reaction Scheme :

Dean-Stark Trap for Byproduct Removal

Azeotropic removal of ethanol using a Dean-Stark apparatus shifts equilibrium, improving yields to 75%.

Carbonyldiimidazole (CDI)-Mediated Synthesis

Mechanism and Efficiency

CDI activates 4-nitrophenol, forming an imidazolide intermediate that reacts with carbon dioxide or another phenol. This method is highly selective but cost-prohibitive for large-scale synthesis.

Reaction Scheme :

Yield and Scalability

-

Lab Scale : 90% yield under CO₂ pressure (2 atm).

-

Industrial Viability : Limited by CDI cost and gas handling requirements.

Purification and Stability Considerations

Recrystallization Protocols

The product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Amines: React with p-nitrophenyl carbonate to form carbamates.

Alcohols: React to form carbonates.

Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.

Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

p-Nitrophenol: Formed from hydrolysis.

Scientific Research Applications

Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.

Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.

Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.

Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.

Mechanism of Action

The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Nitrophenyl Esters

*Estimated log P for 4-nitrophenyl acetate.

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

- Carbonic Acid Monoester: Likely low oral bioavailability due to instability in aqueous environments. The hydroxyl group may enhance solubility but reduce membrane permeability. BBB penetration is improbable .

Enzyme Substrate Activity

- 4-Nitrophenyl Acetate : Widely used as a substrate for esterases (e.g., influenza C virus O-acetylesterase, Km = 0.12 mM) .

- 4-Nitrophenyl Palmitate (Hexadecanoic Acid Ester): Hydrolyzed by lipases (Vmax = 12.3 µmol/min/mg, Km = 0.45 mM) .

- 4-Nitrophenyl Phosphate : Substrate for phosphatases and carbonic anhydrases .

Therapeutic Potential

- 4-Nitrophenyl Ester (Compound 27) : Exhibited potent acaricidal activity (LT₅₀ = 2.1 hours against Psoroptes cuniculi), outperforming chlorophenyl and methyl-substituted analogs .

Carbonic Acid Monoester: No direct activity data, but instability likely limits therapeutic use. Potential as a labile prodrug or enzyme probe warrants further study.

Drug-Likeness (Lipinski's Rule of Five)

Q & A

Q. What are the established synthetic routes for preparing carbonic acid, mono(4-nitrophenyl) ester, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via the reaction of 4-nitrophenol with phosgene or its derivatives (e.g., chloroformates) under anhydrous conditions. Key steps include:

- Activation of the phenol : Use of a base (e.g., pyridine) to deprotonate 4-nitrophenol, enhancing nucleophilicity.

- Controlled stoichiometry : Maintaining a 1:1 molar ratio between 4-nitrophenol and the carbonyl source to avoid di-ester formation.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions. Characterization via ¹H/¹³C NMR and FT-IR confirms ester formation, with the nitro group’s strong electron-withdrawing effect influencing chemical shifts .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is influenced by:

- Moisture avoidance : Hydrolysis of the ester bond is accelerated in aqueous or humid environments. Store in desiccated conditions under inert gas (e.g., argon).

- Light sensitivity : The nitro group can undergo photodegradation; use amber glassware and minimize UV exposure.

- Temperature : Long-term storage at –20°C is recommended. Periodic HPLC analysis (C18 column, UV detection at 254 nm) monitors degradation .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : The aromatic protons of the 4-nitrophenyl group appear as a doublet (δ 8.2–8.4 ppm), while the carbonate carbonyl resonates at ~155 ppm in ¹³C NMR.

- FT-IR : Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

- HPLC : Reverse-phase chromatography with a mobile phase of acetonitrile/water (70:30) provides baseline separation from impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing nitro group activates the carbonyl carbon toward nucleophilic attack, lowering the transition state energy. Kinetic studies (e.g., using stopped-flow spectrophotometry) reveal a two-step mechanism:

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this ester?

A 2³ factorial design can evaluate variables:

- Factors : Temperature (25°C vs. 50°C), catalyst loading (0.1% vs. 1.0% DMAP), and solvent (acetonitrile vs. dichloromethane).

- Response variables : Yield, purity (HPLC area %). Statistical analysis (ANOVA) identifies interactions between factors, enabling condition optimization with minimal experimental runs .

Q. What computational tools are effective in predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvation effects on hydrolysis rates.

- QSPR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with reaction kinetics. Software like Gaussian or ORCA is recommended, with validation against experimental data .

Q. How can this ester serve as a precursor in multi-step syntheses, such as polymer or pharmaceutical intermediates?

- Polymer chemistry : Acts as a monomer in polycarbonate synthesis via interfacial polymerization.

- Pharmaceuticals : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent coupling reactions.

- Protecting group : The carbonate moiety protects alcohols in complex molecule synthesis, with deprotection achieved under mild basic conditions .

Q. What advanced analytical methods resolve contradictions in reported decomposition pathways?

- Tandem Mass Spectrometry (MS/MS) : Identifies degradation products (e.g., 4-nitrophenol) with high specificity.

- Isotopic Labeling : Traces oxygen sources in hydrolysis pathways using ¹⁸O-labeled water.

- In-situ FT-IR : Monitors real-time degradation kinetics under varying pH and temperature .

Methodological Considerations

Q. How should researchers address discrepancies in literature data on this compound’s physicochemical properties?

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.